molecular formula C13H19N B8061031 2,6-Dimethyl-4-phenylpiperidine

2,6-Dimethyl-4-phenylpiperidine

Cat. No.: B8061031
M. Wt: 189.30 g/mol
InChI Key: KTXBCBJATYRXIA-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-phenylpiperidine is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry Piperidine itself is a six-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-4-phenylpiperidine typically involves the hydrogenation of pyridine derivatives. One common method includes the use of palladium or rhodium catalysts to facilitate the hydrogenation process . The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using robust catalytic systems. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethyl-4-phenylpiperidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium or rhodium.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the phenyl ring, depending on the reagents used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium or rhodium catalysts.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products:

Scientific Research Applications

2,6-Dimethyl-4-phenylpiperidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-phenylpiperidine involves its interaction with specific molecular targets. It can bind to DNA via intercalation, affecting the transcription and replication processes. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

  • 2,5-Dimethyl-4-phenylpiperidine
  • 3,6-Dimethyl-2,4-diphenylpiperidine

Comparison: 2,6-Dimethyl-4-phenylpiperidine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and synthetic utility .

Properties

IUPAC Name

2,6-dimethyl-4-phenylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-10-8-13(9-11(2)14-10)12-6-4-3-5-7-12/h3-7,10-11,13-14H,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTXBCBJATYRXIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(N1)C)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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